

An In-depth Technical Guide to the Synthesis and Characterization of Baricitinib-d5

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Compound of Interest		
Compound Name:	Baricitinib-d5	
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This technical guide provides a comprehensive overview of the synthesis and characterization of **Baricitinib-d5**, an isotopically labeled version of the Janus kinase (JAK) inhibitor, Baricitinib. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a structured format.

Introduction

Baricitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular enzymes involved in signaling pathways for various cytokines and growth factors crucial to immune function.[1][2] By blocking these pathways, Baricitinib modulates the inflammatory response, making it an effective treatment for autoimmune disorders such as rheumatoid arthritis.[3][4] The deuterated analog, **Baricitinib-d5**, serves as a valuable tool in pharmacokinetic and metabolic studies due to the altered mass, which allows for its use as an internal standard in mass spectrometry-based assays.[5][6]

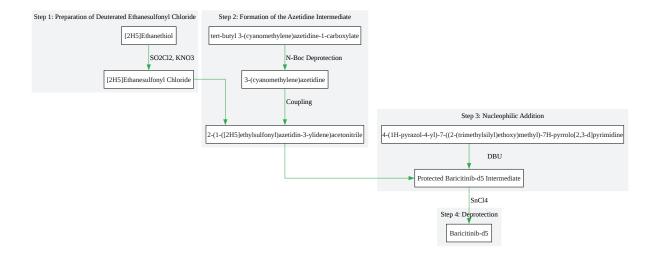
Synthesis of Baricitinib-d5

The synthesis of **Baricitinib-d5** is a multi-step process that involves the preparation of a deuterated side chain which is then coupled with the core heterocyclic structure. A known synthetic route achieves the final compound in four steps with an overall yield of 29% starting from [2H5]ethanethiol.[7][8]



Synthetic Workflow

The overall synthetic workflow for **Baricitinib-d5** is depicted below.



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A high-level overview of the **Baricitinib-d5** synthesis workflow.

Experimental Protocols



Step 1: Synthesis of [2H5]Ethanesulfonyl Chloride

[2H5]Ethanethiol is reacted with sulfuryl chloride (SO2Cl2) and potassium nitrate (KNO3) in anhydrous acetonitrile at 0°C. The reaction mixture is stirred for one hour. After quenching with saturated sodium bicarbonate solution, the organic component is extracted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate to yield [2H5]ethanesulfonyl chloride.[4]

Step 2: Synthesis of 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The N-Boc protecting group is removed from tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to yield 3-(cyanomethylene)azetidine. This intermediate is then coupled with the previously synthesized [2H5]ethanesulfonyl chloride to form 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[4]

Step 3: Synthesis of the Protected Baricitinib-d5 Intermediate

A nucleophilic addition reaction is performed between 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile. The reaction is stirred at room temperature for 16 hours. The resulting precipitate is washed with water and methyl tert-butyl ether (MTBE) to yield the protected **Baricitinib-d5** intermediate.[4]

Step 4: Deprotection to Yield Baricitinib-d5

The protected intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. A solution of tin tetrachloride (SnCl4) in DCM is added, and the reaction is stirred until deprotection is complete. The reaction is quenched with 4% sodium hydroxide, and the organic fraction is separated, washed, dried, and filtered to give the final product, **Baricitinib-d5**.[4]

Quantitative Data for Synthesis



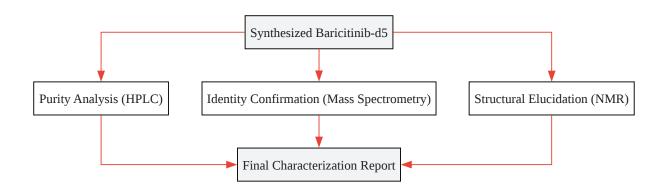
Parameter	Value	Reference
Overall Yield (from [2H5]ethanethiol)	29%	[7][8]
Overall Yield (from [2H5]bromoethane)	19%	[7][8]
Number of Synthetic Steps	4	[7][8]

Characterization of Baricitinib-d5

The characterization of **Baricitinib-d5** is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized **Baricitinib-d5**.



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A workflow for the characterization of **Baricitinib-d5**.

Experimental Protocols and Data



High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is used for the determination of Baricitinib. While specific methods for **Baricitinib-d5** are not detailed in the provided results, a general approach for Baricitinib can be adapted.

- Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.
- Mobile Phase: Methanol and Phosphate buffer (0.02M, pH 3.6) in a ratio of 45:55 v/v.
- Flow Rate: 1.0 ml/min.
- Detection: UV at 255 nm.
- Retention Time for Baricitinib: 3.254 min.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Baricitinib-d5** and to study its fragmentation patterns.

- Ionization Mode: Positive ion mode with electrospray ionization (ESI).
- Monitored Transition (MRM): m/z 380.90 → 255.99.[9]
- Cone Voltage: 30 V.[9]
- Collision Energy: 25 eV.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Baricitinib-d5**. For the protected **Baricitinib-d5** intermediate, the following data has been reported:

1H NMR (500 MHz, CDCl3) δ ppm: 8.88 (s, 1H), 8.48 (s, 1H), 8.37 (s, 1H), 7.44 (d, J = 4 Hz, 1H), 6.81 (d, J = 3.5 Hz, 1H), 5.70 (s, 2H), 4.66 (d, J = 9.5 Hz, 2H), 4.28 (d, J = 9.5 Hz, 2H), 3.57 (t, J = 8 Hz, J = 8.25 Hz, 2H), 3.43 (s, 2H), 0.94 (t, J = 8.5 Hz, J = 8.25 Hz, 2H), 0.04 (s, 9H).[4]



• 13C NMR (126 MHz, CDCl3) δ ppm: 152.3, 151.8, 150.1, 140.8, 128.8, 128.1, 123.4, 115.0, 114.4, 100.6, 72.8, 66.6, 58.9, 56.1, 27.7, 17.7, 1.5.[4]

Summary of Characterization Data

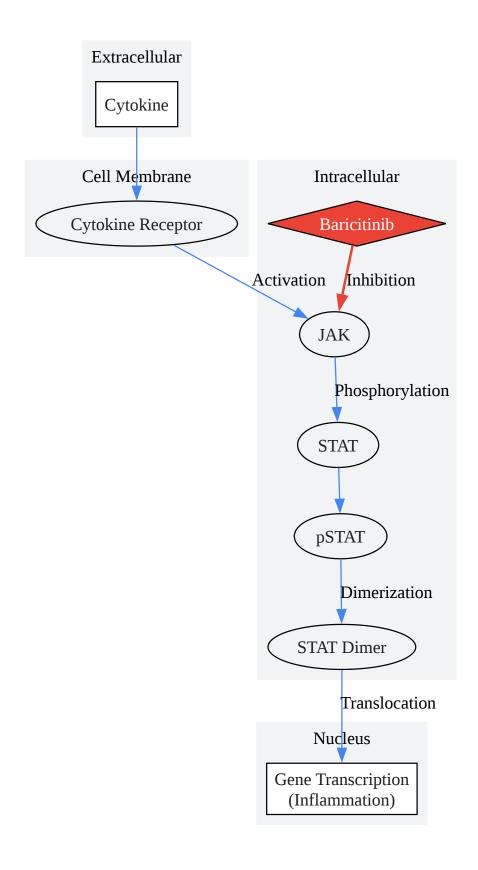
Property	Value	Reference
Molecular Formula	C16H12D5N7O2S	[6]
Molecular Weight	376.45	[6][10]
Purity (example)	98.98%	[6]
Appearance	White to off-white solid	[6]
Mass Transition (m/z)	380.90 → 255.99	[9]

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK2.[1][2][3][4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation and immune responses.[2][11]

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][3] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, thereby reducing the production of pro-inflammatory mediators.[3]





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The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.



Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Baricitinib-d5**. The synthetic route, while requiring multiple steps, offers a viable method for obtaining this important analytical standard. The characterization techniques outlined are essential for ensuring the quality and identity of the final product. A thorough understanding of these processes is critical for researchers and professionals involved in the development and analysis of Baricitinib and related compounds.

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